molecular formula C10H10N2O2 B14711935 3-amino-4-benzyl-4H-1,2-oxazol-5-one CAS No. 6940-69-8

3-amino-4-benzyl-4H-1,2-oxazol-5-one

Cat. No.: B14711935
CAS No.: 6940-69-8
M. Wt: 190.20 g/mol
InChI Key: DJLNSTWQPSNIMK-UHFFFAOYSA-N
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Description

3-amino-4-benzyl-4H-1,2-oxazol-5-one is a heterocyclic compound that belongs to the oxazolone family Oxazolones are known for their diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-benzyl-4H-1,2-oxazol-5-one can be achieved through several methods. One common approach involves the cyclodehydration of appropriate precursors. For instance, the reaction between benzylamine and glycine in the presence of acetic anhydride can yield the desired oxazolone . Another method involves the use of tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazolone ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-benzyl-4H-1,2-oxazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazolones .

Scientific Research Applications

3-amino-4-benzyl-4H-1,2-oxazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-benzyl-4H-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

6940-69-8

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-amino-4-benzyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C10H10N2O2/c11-9-8(10(13)14-12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12)

InChI Key

DJLNSTWQPSNIMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=NOC2=O)N

Origin of Product

United States

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